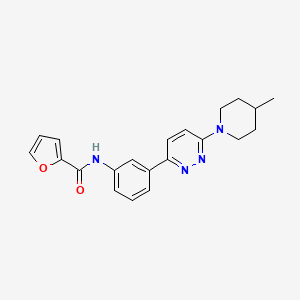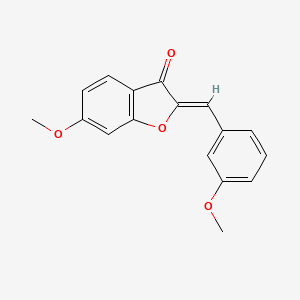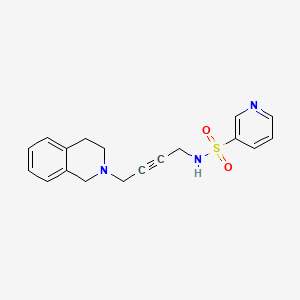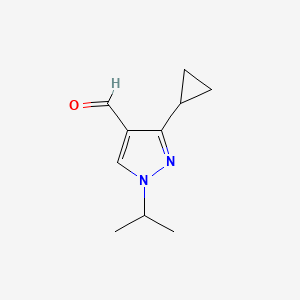![molecular formula C18H24N4O2 B2930773 5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-65-0](/img/structure/B2930773.png)
5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is substituted with a trimethyl group and an ethylamino group that is further substituted with a cyclohex-1-en-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclohex-1-en-1-yl group indicates the presence of a six-membered carbon ring with a double bond . The ethylamino group suggests the presence of an amine functional group, which could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amine group could act as a nucleophile in reactions, while the carbonyl groups in the pyrimidine ring could be attacked by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Novel Synthetic Pathways
Research has shown innovative methods for synthesizing pyrido[2,3-d]pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, one study outlined a novel reaction mechanism for the formation of bicyclic compounds involving 5-cyano-1,3-dimethyluracil, offering insights into pyrido[2,3-d]pyrimidine synthesis (Su & Watanabe, 1982).
Multicomponent Reactions
Another aspect of research focuses on multicomponent reactions (MCRs) to synthesize thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. This demonstrates the compound's role in facilitating complex reactions leading to heterocyclic compounds with potential pharmaceutical applications (Dyachenko et al., 2020).
Heterocyclic Compound Synthesis
The chemical also plays a crucial role in the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development. For instance, the condensation of 1,3-diones with 2-(aminomethyl)pyridine has been explored for synthesizing 2-pyridylpyrroles, showcasing the utility of this compound in creating bioactive heterocycles (Klappa, Rich, & McNeill, 2002).
Antiviral and Antitumor Activities
Research into the antiviral and antitumor properties of derivatives of "5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" has been promising. Some derivatives have shown significant in vitro activity against human cytomegalovirus (HCMV), indicating potential therapeutic applications in treating viral infections (Revankar et al., 1998).
Pharmaceutical Applications
The synthesis and characterization of new derivatives, exploring their urease inhibition and cytotoxicity against cancer cell lines, underscore the compound's potential in pharmaceutical research. Studies have developed novel pyrimidine derivatives with evaluated anti-inflammatory and analgesic activities, highlighting the chemical's applicability in creating new therapeutic agents (Nofal et al., 2011).
Propiedades
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-11-20-16-14(17(23)22(3)18(24)21(16)2)15(12)19-10-9-13-7-5-4-6-8-13/h7,11H,4-6,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUBUBKQKJTAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCC3=CCCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)


![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2930697.png)


![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B2930703.png)
![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2930705.png)
![2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2930706.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2930707.png)


![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2930713.png)
